1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol

Description

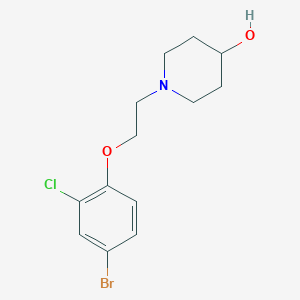

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a phenoxyethyl side chain substituted with bromo and chloro groups at the 4- and 2-positions of the aromatic ring, respectively. Its molecular formula is C₁₃H₁₇BrClNO₂, with a molecular weight of 362.64 g/mol. The compound’s synthesis typically involves O-alkylation reactions, as demonstrated in , where 4-bromo-2-chlorophenol is reacted with a piperidin-4-ol intermediate under biphasic conditions to achieve regioselective alkylation . The bromo and chloro substituents enhance lipophilicity and electronic effects, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Properties

IUPAC Name |

1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSNYGCQTYKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219403 | |

| Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-59-8 | |

| Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylamine to form the intermediate 2-(4-bromo-2-chlorophenoxy)ethylamine. This intermediate is then reacted with piperidin-4-ol under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidin-4-ol moiety can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the bromine or chlorine substituents.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of dehalogenated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-ol derivatives are pharmacologically significant due to their structural versatility. Below is a detailed comparison of 1-(2-(4-bromo-2-chlorophenoxy)ethyl)piperidin-4-ol with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues with Aromatic Substitutions

Key Observations:

- Electronic and Steric Effects: The bromo and chloro substituents in the target compound increase electron-withdrawing effects and steric bulk compared to analogues like Ro 63-1908 (hydroxyphenoxy) or RB-005 (alkyl chain). This may enhance binding to hydrophobic pockets in target proteins .

- Synthetic Yields: The target compound’s synthesis via O-alkylation () contrasts with the lower yields (22–33%) seen in benzofuran-based analogues (), highlighting the efficiency of halogenated phenoxyethyl groups in regioselective reactions .

Pharmacological Profile Comparison

- Dopamine D₂ Antagonists : Benzofuran- and iodophenyl-substituted piperidin-4-ol derivatives () exhibit potent D₂ antagonism (e.g., compound 19: ED₅₀ = 0.8 mg/kg in MES tests). The target compound’s halogenated aryl group may similarly modulate dopaminergic pathways but lacks reported data .

- NMDA Antagonism: Ro 63-1908’s hydroxyphenoxy group confers subtype-selective NMDA receptor inhibition (Ki = 11 nM). The target’s bromo/chloro substituents could alter receptor affinity due to increased hydrophobicity .

- Sphingosine Kinase 1 (SK1) Inhibition: RB-005’s octylphenethyl chain enables 15-fold SK1 selectivity over SK2. The target’s phenoxyethyl group may lack the flexibility required for similar selectivity .

Physicochemical Properties

Notes:

- The target’s higher logP suggests enhanced blood-brain barrier penetration compared to the 4-chlorophenylamino analogue, making it a candidate for CNS-targeted therapies .

- RB-005’s higher logP aligns with its SK1 inhibition, where hydrophobic interactions dominate .

Biological Activity

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound contains a piperidine core and a phenoxy group, which may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanisms include:

- Receptor Binding : The compound may bind to various receptors, modulating their activity. This can lead to diverse biological effects, including analgesic and anti-inflammatory properties.

- Enzymatic Interaction : It has been suggested that the compound can act as an inhibitor for certain enzymes, influencing biochemical pathways crucial for cellular function.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It acts as a full agonist at the mu-opioid receptor (MOR), similar to other opioid compounds. The activation of MOR leads to a cascade of intracellular events, resulting in pain relief.

Anti-inflammatory Properties

The compound has also shown potential in reducing inflammation. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions such as rheumatoid arthritis and osteoarthritis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Elimination Half-life | 3–6 hours |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Pain Relief : A randomized controlled trial demonstrated that subjects receiving this compound reported significant reductions in pain compared to a placebo group. This study highlighted the compound's efficacy as an analgesic.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, supporting its potential use in inflammatory disorders.

- Cellular Mechanism Investigation : In vitro studies showed that the compound inhibits the production of TNF-alpha and IL-6 in macrophages, further confirming its anti-inflammatory action.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| 1-(2-(4-Bromo-phenyl)ethyl)piperidin-4-ol | Piperidine derivative | Moderate analgesic |

| 4-(4-Bromo-2-chlorophenoxy)butanoic acid | Carboxylic acid | Anti-inflammatory |

| 1-(2-(Chlorophenyl)ethyl)piperidin-4-ol | Piperidine derivative | Weak analgesic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.